5-Bromo-2-thiouracil

Description

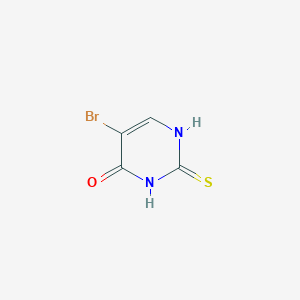

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2OS/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZMMVRSEVEBDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=S)N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Bromo 2 Thiouracil

Established Synthetic Routes to 5-Bromo-2-thiouracil

The primary and most direct method for the synthesis of this compound involves the electrophilic bromination of 2-thiouracil (B1096). This approach is analogous to the bromination of uracil (B121893) and other pyrimidine (B1678525) derivatives.

Starting Materials and Precursors in this compound Synthesis

The principal starting material for the synthesis of this compound is 2-thiouracil . This precursor contains the pyrimidine ring system with the thioamide group at the 2-position, which is then subjected to bromination at the C5-position.

Key reagents used in the synthesis include a brominating agent and a suitable solvent. Commonly employed brominating agents for such transformations include:

N-Bromosuccinimide (NBS) : A versatile and widely used reagent for allylic and benzylic bromination, as well as for the bromination of electron-rich aromatic and heterocyclic compounds. nih.govorgsyn.orgorganic-chemistry.org

Bromine (Br₂) : A traditional and effective brominating agent, though it can be more hazardous to handle than NBS. heteroletters.org

The choice of solvent is crucial for the success of the reaction, with various options available depending on the specific conditions.

Reaction Conditions and Optimization Strategies for this compound Synthesis

The reaction conditions for the bromination of 2-thiouracil can be optimized to improve yield and purity. Key parameters include the choice of solvent, temperature, and reaction time.

A modern and efficient method for the bromination of uracil derivatives involves the use of N-Bromosuccinimide (NBS) under visible light irradiation . nih.gov This photochemical approach can lead to faster reaction times and milder conditions compared to traditional thermal methods. The reaction is typically carried out in a solvent like acetonitrile (B52724). nih.gov The proposed mechanism involves the light-induced formation of a bromine radical from NBS, which then leads to the formation of molecular bromine. This in-situ generated bromine subsequently reacts with the uracil derivative via electrophilic substitution. nih.gov

For the synthesis of the related compound, 5-bromouracil (B15302), various conditions have been reported which can serve as a starting point for optimizing the synthesis of this compound. These include the use of:

NBS in a mixture of glacial acetic acid and acetic anhydride at elevated temperatures (e.g., 50°C). chemicalbook.com

NBS in chloroform with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. orgsyn.org

Sodium bromide and sodium hypochlorite (B82951) in an acidic aqueous solution , which generates bromine in situ. google.com

Optimization of these conditions for 2-thiouracil would involve screening different solvents, adjusting the temperature, and monitoring the reaction progress to determine the optimal reaction time.

Table 1: Examples of Reaction Conditions for Bromination of Uracil Derivatives

| Starting Material | Brominating Agent | Solvent(s) | Temperature | Reaction Time | Yield | Purity |

| Uracil | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Glacial Acetic Acid, Acetic Anhydride | 50°C | 1.5 h | 99.9% | 99.3% |

| Uracil | N-Bromosuccinimide (NBS) | Acetonitrile | Not specified | Not specified | Not specified | Not specified |

| Uracil | Bromine (generated in situ) | Water (acidic) | Room Temp | 1-5 h | >90% | >99% |

| 6-Substituted Uracils | N-Bromosuccinimide (NBS) | Acetonitrile (visible light) | Not specified | Not specified | Not specified | Not specified |

This table presents data for the synthesis of 5-bromouracil and other uracil derivatives, which can inform the optimization of this compound synthesis.

Yield Enhancement and Purity Considerations in this compound Production

Achieving high yield and purity in the synthesis of this compound is paramount. Several factors can influence the outcome of the reaction.

Yield Enhancement:

Stoichiometry of Reagents: Careful control of the molar ratio of the brominating agent to 2-thiouracil is essential. An excess of the brominating agent can lead to the formation of di-brominated byproducts.

Reaction Time and Temperature: Optimizing these parameters can ensure the reaction goes to completion without significant degradation of the product or formation of side products.

Catalyst: The use of a catalyst, such as a radical initiator or a phase-transfer catalyst, may enhance the reaction rate and yield depending on the chosen method.

Purity Considerations:

Byproduct Formation: The primary impurity in the bromination of 2-thiouracil is likely to be the starting material if the reaction does not go to completion, or di-brominated products if an excess of the brominating agent is used.

Purification Methods: The crude product can be purified using techniques such as recrystallization or column chromatography to remove unreacted starting materials and byproducts. The choice of solvent for recrystallization is critical to obtain a high-purity product. For instance, in the synthesis of 5-bromouracil, purification often involves washing with solvents like ethyl acetate (B1210297) and drying under vacuum. google.com

Derivatization Strategies for this compound

The presence of reactive sites, including the nitrogen atoms of the pyrimidine ring and the thioamide functionality, allows for a variety of derivatization reactions of this compound.

N-Alkylation and N-Acylation Reactions of this compound

N-Alkylation: The nitrogen atoms of the this compound ring can be alkylated using various alkylating agents. This is a common strategy to modify the properties of pyrimidine derivatives. The reaction typically involves the use of an alkyl halide (e.g., alkyl bromide or chloride) in the presence of a base. researchgate.netrsc.org The choice of base and solvent can influence the regioselectivity of the alkylation (i.e., whether alkylation occurs at N1 or N3). Common bases include potassium carbonate, sodium hydride, or organic bases like triethylamine. Solvents such as dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (B95107) (THF) are often employed. Microwave-assisted N-alkylation has also been reported as an efficient method for related compounds. researchgate.net

N-Acylation: The nitrogen atoms of this compound can also undergo acylation. This is typically achieved using acylating agents such as acyl chlorides or anhydrides. semanticscholar.orgreddit.com The reaction is often carried out in the presence of a base to neutralize the acid generated during the reaction. For N-aryl systems with poor nucleophilicity, stronger bases like sodium hydride or n-butyllithium may be required to deprotonate the nitrogen atom before the addition of the acyl chloride. reddit.com Catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can also be used to facilitate the reaction. semanticscholar.org

Modification of the Thioamide Functionality in this compound

The thioamide group (-NH-C(=S)-) in this compound is a versatile functional group that can undergo various chemical transformations.

S-Alkylation: The sulfur atom of the thioamide is nucleophilic and can be readily alkylated with alkyl halides to form S-alkyl derivatives, specifically 2-alkylthio-5-bromopyrimidin-4(1H)-one. This reaction is a common and important transformation for thiouracil derivatives.

Conversion to Amide (Desulfurization): The thioamide group can be converted to an amide group (a carbonyl group, C=O), which would transform this compound into 5-bromouracil. This desulfurization can be achieved using various oxidizing agents.

Conversion to Amines: The thioamide can be a precursor to an iminoyl chloride, which can then be reacted with various nucleophiles. For instance, treatment with a chlorinating agent like thionyl chloride can form an intermediate that can be further reacted.

It is also important to note the reaction of 5-bromouracil derivatives with sulfur nucleophiles, which can lead to the displacement of the bromine atom at the C5-position. acs.org This indicates that the C5-bromo substituent is also a reactive site for nucleophilic substitution, offering another avenue for derivatization.

Reactions at the Bromine Position of this compound

The bromine atom at the C-5 position of the 2-thiouracil ring is a key functional group that enables a variety of chemical transformations. Its reactivity is central to the synthesis of more complex 5-substituted uracil derivatives. A primary reaction pathway involves the nucleophilic substitution of the bromine atom.

Studies have demonstrated that 5-bromouracil derivatives can react with various sulfur nucleophiles. acs.org This reaction provides a direct route to 5-sulfur-substituted uracils, which are of interest for their potential biological activities. The reaction mechanism involves the displacement of the bromide ion by a sulfur-containing nucleophile. For instance, the reaction of 5-bromouracil derivatives with thiols or other sulfur nucleophiles leads to the formation of a new carbon-sulfur bond at the 5-position. acs.org

Beyond sulfur nucleophiles, other nucleophiles can also displace the bromine atom. For example, the reaction of 5-bromocytosine (B1215235) derivatives, which are structurally similar, with amines can lead to the formation of 5- and 6-aminocytosine products, indicating the versatility of the halogenated pyrimidine scaffold in nucleophilic substitution reactions. acs.org The reactivity of the C-5 bromine is influenced by the electronic properties of the pyrimidine ring and the nature of the attacking nucleophile.

The following table summarizes representative nucleophilic substitution reactions at the bromine position.

| Nucleophile | Product | Significance |

| Sulfur Nucleophiles (e.g., R-SH) | 5-Thio-substituted uracils | Provides a route to novel sulfur-containing pyrimidine derivatives. acs.org |

| Amines (e.g., R-NH2) | 5-Amino-substituted uracils | Demonstrates the potential for creating C-N bonds at the 5-position. |

| Bromamines | 5-Bromouracil | Implicated as a potential physiologically relevant brominating intermediate. nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and this compound derivatives are excellent substrates for these transformations. The C-Br bond at the 5-position is reactive towards oxidative addition to a Palladium(0) catalyst, initiating the catalytic cycle for reactions like Suzuki, Stille, Heck, and Sonogashira couplings. mdpi.comsemanticscholar.org

These reactions allow for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, onto the 2-thiouracil core. For example, the Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide, has been effectively used to synthesize 5-aryl-2-thiouracil derivatives. mdpi.com The general mechanism involves the oxidative addition of the this compound derivative to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the final product and regenerate the catalyst. semanticscholar.org

Similarly, desulfitative cross-coupling reactions, a variant of the Liebeskind-Srogl reaction, have been developed for 2-thiouracil derivatives, showcasing the versatility of palladium catalysis in modifying this heterocyclic system. These methods provide efficient pathways to novel compounds with potential applications in medicinal chemistry and materials science.

The table below details typical conditions and outcomes for these reactions.

| Coupling Reaction | Coupling Partner | Catalyst/Ligand | Base | Result |

| Suzuki-Miyaura | Arylboronic acids | Pd(PPh3)4 | K2CO3 | Formation of 5-aryl-2-thiouracil derivatives in moderate to excellent yields. mdpi.com |

| Sonogashira | Terminal alkynes | PdCl2(PPh3)2/CuI | Et3N | Synthesis of 5-alkynyl-2-thiouracil derivatives. semanticscholar.org |

| Stille | Organostannanes | Pd(PPh3)4 | - | Desulfitative cross-coupling of protecting group-free 2-thiouracil derivatives. acs.org |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for the synthesis of this compound and its derivatives. These approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency compared to traditional methods.

Solvent-Free Synthesis of this compound

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for volatile and often toxic organic solvents. For the synthesis of this compound, this can be achieved by directly reacting 2-thiouracil with a brominating agent in the absence of a solvent. While the bromination of uracil is often conducted in solvents like glacial acetic acid, solvent-free approaches are being explored. ekb.egcdnsciencepub.com For example, a three-component microwave-assisted reaction under solvent-free conditions has been used to synthesize biologically interesting bisheterocycles, demonstrating the feasibility of such approaches for complex heterocyclic systems. beilstein-journals.org

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. rsc.org The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. nih.gov Dielectric heating, the principle behind microwave chemistry, allows for rapid and uniform heating of the reaction mixture. pnrjournal.com

The synthesis of various N-heterocycles, including pyrimidine derivatives, has been successfully achieved using microwave irradiation, often with significant improvements in efficiency. rsc.orgnih.gov For the synthesis of this compound, a microwave-assisted approach would typically involve the bromination of 2-thiouracil in a suitable solvent or under solvent-free conditions in a dedicated microwave reactor. This method offers a greener alternative to conventional heating by reducing energy consumption and reaction times. mdpi.com

The following table compares conventional and microwave-assisted synthesis for similar heterocyclic compounds.

| Method | Reaction Time | Yield | Environmental Impact |

| Conventional Heating | 6-9 hours | Good | Higher energy consumption, longer process time. nih.gov |

| Microwave Irradiation | 3-5 minutes | Good to Excellent | Reduced energy consumption, rapid synthesis, often cleaner reactions. nih.gov |

Catalyst Development for this compound Functionalization

The development of new and more efficient catalysts is a cornerstone of green chemistry and is highly relevant to the functionalization of this compound. Research in this area focuses on creating catalysts that offer higher activity, selectivity, and stability, allowing for lower catalyst loadings and milder reaction conditions.

For palladium-catalyzed cross-coupling reactions, catalyst development involves designing new ligands that can stabilize the palladium center and facilitate the key steps of the catalytic cycle. nih.gov For instance, bulky electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and reductive elimination. Furthermore, developing catalysts that are effective at very low loadings (high turnover numbers and turnover frequencies) minimizes metal contamination in the final product. semanticscholar.org

Another area of development is the design of catalysts for site-selective functionalization. For complex molecules, catalysts that can selectively target a specific C-H or C-X bond are highly valuable. Dirhodium catalysts, for example, have been developed for the site-selective functionalization of non-activated C-H bonds, a principle that could be extended to the direct functionalization of the thiouracil ring. nih.gov Such advancements could provide more direct and atom-economical routes to novel this compound derivatives.

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Bromo 2 Thiouracil

Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-Bromo-2-thiouracil

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For this compound, a combination of one-dimensional and two-dimensional NMR experiments provides comprehensive information about its proton and carbon framework.

Proton NMR (¹H NMR) Analysis of this compound

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule: the N-H protons of the thiourea (B124793) moiety and the vinyl proton on the pyrimidine (B1678525) ring.

Based on its structure, this compound has three protons: one attached to C6 and two attached to the nitrogen atoms at positions 1 and 3. In a solvent like DMSO-d₆, which is capable of hydrogen bonding, the N-H protons are typically observed as broad singlets at a downfield chemical shift due to the deshielding effects of the adjacent carbonyl and thiocarbonyl groups. The C6-H proton, being a vinyl proton adjacent to a bromine atom, is also expected to appear in the downfield region of the spectrum. The specific chemical shifts can be influenced by solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| N1-H | 11.0 - 12.5 | Broad Singlet | Chemical shift is concentration and temperature dependent. |

| N3-H | 11.0 - 12.5 | Broad Singlet | Chemical shift is concentration and temperature dependent. |

Carbon-13 NMR (¹³C NMR) Analysis of this compound

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. This compound contains four distinct carbon atoms, each resonating at a characteristic chemical shift. The C2 carbon, part of the thiocarbonyl group (C=S), is expected to be the most downfield signal, typically appearing at a significantly lower field than a standard carbonyl (C=O) carbon. The C4 (carbonyl) carbon will also be downfield. The C5 carbon is directly attached to the bromine atom, which results in a significant upfield shift compared to the C6 carbon due to the heavy atom effect.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C2 | 170 - 185 | Thiocarbonyl carbon (C=S), significantly deshielded. |

| C4 | 155 - 170 | Carbonyl carbon (C=O). |

| C5 | 95 - 110 | Brominated sp² carbon, shifted upfield by the heavy bromine atom. |

Two-Dimensional NMR Techniques Applied to this compound

While 1D NMR provides fundamental data, 2D NMR techniques are essential for unambiguous assignment of signals and complete structural confirmation. chemijournal.comharvard.edu

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled. In this compound, a ¹H-¹H COSY spectrum would be expected to show no cross-peaks, as the C6-H and the two N-H protons are not typically coupled to each other, confirming their isolated nature within the spin system. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbons they are attached to. For this compound, it would show a clear correlation between the C6-H proton signal and the C6 carbon signal, confirming the assignment of both. The N-H protons would not show correlations as they are not attached to carbon.

The C6-H proton showing cross-peaks to the C2, C4, and C5 carbons.

The N1-H proton showing correlations to C2 and C6.

The N3-H proton showing correlations to C2 and C4.

These combined 2D experiments would provide a definitive and interlocking map of the molecular structure, leaving no ambiguity in the assignment of the ¹H and ¹³C spectra.

Mass Spectrometry (MS) Characterization of this compound

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. creative-proteomics.com

High-Resolution Mass Spectrometry (HRMS) for this compound

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, which in turn allows for the calculation of its elemental formula. The molecular formula of this compound is C₄H₃BrN₂OS. The presence of bromine is distinctive due to its isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

The calculated monoisotopic mass of this compound is 205.91495 Da. nih.gov An experimental HRMS measurement would aim to match this value to within a few parts per million (ppm), confirming the elemental composition and distinguishing it from other potential isobaric compounds.

Table 3: HRMS Data for this compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₃BrN₂OS |

| Calculated Exact Mass ([M]⁺ for ⁷⁹Br) | 205.91495 Da |

Tandem Mass Spectrometry (MS/MS) in Elucidating this compound Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation to produce product ions. The resulting fragmentation pattern provides valuable structural information. Electron Ionization (EI) is a hard ionization technique that also yields extensive fragmentation. wikipedia.orglibretexts.org

For this compound, the fragmentation pathways would be influenced by the pyrimidinethione core. A plausible fragmentation pathway, based on the known behavior of pyrimidine and thiouracil derivatives, involves a retro-Diels-Alder (RDA) reaction. researchgate.net

A proposed primary fragmentation pathway could involve the cleavage of the pyrimidine ring. Key fragmentation steps might include:

Loss of HNCS: A characteristic fragmentation for thiouracils is the elimination of isothiocyanic acid (HNCS), leading to a significant fragment ion.

Loss of CO: Subsequent or alternative loss of carbon monoxide from the C4 position.

Loss of Br•: Cleavage of the C-Br bond to lose a bromine radical.

The interplay of these fragmentation events would generate a characteristic MS/MS spectrum, allowing for the structural confirmation of the this compound scaffold. Detailed analysis of these pathways helps in distinguishing it from its isomers and other related compounds.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for elucidating the structural features and electronic properties of this compound.

Infrared (IR) Spectroscopy provides valuable information about the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of a related compound, 5-aminouracil, shows characteristic bands for N-H and C=O stretching vibrations. For this compound, the presence of the thiocarbonyl group (C=S) in place of a carbonyl group (C=O) at the 2-position would lead to distinct spectral features. The C=S stretching vibration is typically observed at a lower frequency compared to the C=O stretch due to the larger mass of the sulfur atom. The spectrum would also exhibit characteristic absorptions for N-H stretching and bending, C-H stretching, and C-Br stretching, as well as vibrations associated with the pyrimidine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy is employed to study the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the molecule's chromophores, which are the parts of the molecule that absorb light. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions within the pyrimidine ring and the thiocarbonyl group. Studies on similar pyrimidine derivatives, such as 5-chlorouracil (B11105) and 5-bromouracil (B15302), have been used to identify these compounds in biological and chemical systems. The position and intensity of these absorption bands can be influenced by the solvent and pH.

Table 1: Key Spectroscopic Data for Uracil (B121893) and Related Derivatives

| Compound | Spectroscopic Technique | Characteristic Absorption | Reference |

| 5-Aminouracil | Infrared (IR) | 3380 cm⁻¹ (anti-symmetric NH₂ stretch), 3290 cm⁻¹ (symmetric NH₂ stretch), 1755 & 1715 cm⁻¹ (C=O stretch) | |

| Uracil | Infrared (IR) | N-H and C=O stretching and bending modes | |

| 5-Fluorouracil (B62378) | Infrared (IR) | Characteristic pyrimidine ring vibrations | |

| Uracil Derivatives | UV-Vis | Absorption bands for π → π* and n → π* transitions | |

| Propylthiouracil (B1679721) | UV-Vis | Analysis of electronic properties | |

| 5-Chlorouracil | UV-Vis | Identification based on absorption spectrum |

X-ray Crystallography for Structural Elucidation of this compound

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined, providing unambiguous structural information.

While a specific crystal structure for this compound was not found in the provided search results, the structures of numerous related pyrimidine derivatives have been successfully determined using this method. For instance, the crystal structures of 5-(hydroxymethyl)uracil, 5-carboxyuracil, and 5-carboxy-2-thiouracil have provided insights into their hydrogen-bonding patterns and conformational preferences. Similarly, the X-ray crystal structure of a 5-fluorouracil derivative containing a bromoethyl group has been reported. The analysis of 1-[4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone also demonstrates the power of X-ray diffraction in confirming molecular structures of complex thiouracil derivatives.

A crystallographic study of this compound would be expected to reveal key structural parameters such as bond lengths, bond angles, and torsion angles. It would also provide information on the planarity of the pyrimidine ring and the conformation of the molecule in the solid state. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonding and stacking interactions, within the crystal lattice would be possible, offering insights into its solid-state properties.

Chromatographic Techniques for Purity Assessment and Separation of this compound

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For compounds like this compound, reverse-phase HPLC (RP-HPLC) is commonly employed.

In a typical RP-HPLC setup for a related compound, 5-bromouracil, an octadecylsilyl (ODS) or C18 column is used as the stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. Detection is frequently carried out using a UV detector set at a wavelength where the analyte exhibits strong absorbance. The retention time, the time it takes for the compound to elute from the column, is a characteristic parameter used for its identification under specific chromatographic conditions.

HPLC methods have been developed for the quantification of 5-bromouracil and its derivatives in various matrices, including plasma. These methods are valued for their sensitivity and specificity. The development of an HPLC method for this compound would involve optimizing parameters such as the column type, mobile phase composition, flow rate, and detection wavelength to achieve efficient separation and accurate quantification. The radiolysis of 5-bromouracil and its nucleoside derivatives has also been studied using HPLC, demonstrating its utility in analyzing reaction products.

Table 2: Representative HPLC Conditions for Analysis of Brominated Uracil Derivatives

| Analyte | Column | Mobile Phase | Detection | Reference |

| 5-Bromouracil | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV | |

| 5-Bromo-2'-deoxyuridine & 5-Bromouracil | ODS | Not specified | UV | |

| [¹¹C]-labeled ubiquinol | COSMOSIL 5C18 PAQ | Ethanol/Methanol/H₂O or Ethanol/Methanol/1% Ascorbic Acid | UV (290 nm) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC is suitable for the analysis of volatile and thermally stable compounds. Since this compound itself may not be sufficiently volatile for direct GC analysis, derivatization is often necessary.

Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. A common approach for compounds containing active hydrogens, such as the N-H groups in this compound, is silylation. For instance, the analysis of 5-chlorouracil has been performed by GC-MS after conversion to its trimethylsilyl (B98337) (TMS) derivative.

Following separation in the GC column, the derivatized analyte enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used for definitive identification by showing the molecular ion and characteristic fragmentation patterns. GC-MS has been instrumental in identifying halogenated uracils in biological samples.

Computational and Theoretical Chemistry Investigations of 5 Bromo 2 Thiouracil

Molecular Docking and Molecular Dynamics Simulations of 5-Bromo-2-thiouracil Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict how molecules interact with biological targets, such as proteins, and to estimate their binding affinities. These simulations can provide insights into potential mechanisms of action and guide drug design.

Molecular docking studies have been conducted on compounds related to this compound, exploring their interactions with various biological targets. For instance, studies involving derivatives synthesized from precursors that may include this compound have explored their potential to modulate antioxidant enzymes. researchgate.net These investigations have utilized molecular docking to predict interactions with targets like human cytochrome P450 and NAD(P)H Oxidase. researchgate.net The predicted interactions typically involve a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces within the active sites of these proteins, suggesting potential mechanisms for their biological effects. researchgate.net

Estimating the binding affinity of a molecule to its target is crucial for understanding its potency. Molecular docking simulations provide scores and estimated binding energies that serve as proxies for experimental binding affinities. In studies involving derivatives related to this compound, significant binding energies were reported for interactions with specific biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues (Theoretical)

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, establishing mathematical correlations between the chemical structure of molecules and their biological activities. For this compound analogues, QSAR modeling aims to identify key structural features and physicochemical properties that dictate their efficacy against specific biological targets. Theoretical calculations, often employing Density Functional Theory (DFT), are used to derive molecular descriptors that capture these structural and electronic characteristics.

Research on thiouracil derivatives has identified several descriptors crucial for predicting biological activity. For instance, studies on 5-cyano thiouracil derivatives have highlighted the importance of lipophilicity (LogP), dipole moment, and electrophilicity index in determining antibacterial activity against SecA sciepub.comsciepub.com. These descriptors, calculated using methods like DFT with the B3LYP/6-31+G(d,p) level of theory, have been integrated into models built using multiple linear regression (MLR) sciepub.comsciepub.com. Similarly, investigations into the locomotor activity of 5-cyano-N1,6-disubstituted 2-thiouracil (B1096) derivatives have utilized 3D QSAR with Partial Least Squares (PLS) regression, identifying van der Waals surface area, dipole moment, and specific atomic counts as significant contributors to activity ddtjournal.comchalcogen.ro.

Furthermore, QSAR models have been developed for thiouracil-based compounds exhibiting anticancer activity, targeting enzymes like human DNA topoisomerase II aphrc.org. These studies correlate anticancer activity with computed physicochemical and quantum chemical descriptors, demonstrating the predictive power of QSAR in guiding the design of new therapeutic agents. For example, a QSAR model focused on the colorectal cancer cell line HCT correlated anticancer activity with various physicochemical and global reactivity descriptors aphrc.org. While direct QSAR studies specifically on this compound analogues are less prevalent in the surveyed literature, the established methodologies and identified descriptors from related thiouracil derivatives provide a robust framework for such investigations. For instance, a study on corrosion inhibitors identified 6-methyl-5-bromo-2-thiouracil as a highly efficient compound, suggesting that the bromo-substitution can influence activity researchgate.net.

Table 1: Key QSAR Descriptors and Model Performance for Thiouracil Derivatives

| Study Focus | Key Descriptors Identified | Modeling Technique | Statistical Performance (Example) |

| Antibacterial activity (SecA inhibition) | Lipophilicity (LogP), Dipole Moment (μD), Electrophilicity Index (ω) | MLR | r² = 0.9014, q² = 0.8120, pred_r² = 0.6692 chalcogen.ro |

| Locomotor activity (CNS depressant) | vdWSurfaceArea, Dipole Moment (μD), Y-component of Dipole Moment, T_2_F_1 | PLS | r² = 0.9414, q² = 0.8582, pred_r² = 0.5142 ddtjournal.com |

| Anticancer activity (DNA Topoisomerase II) | Physicochemical and quantum chemical descriptors (specifics vary) | QSAR (various) | Good correlation between observed and predicted activity aphrc.org |

| Anticancer activity (Dihydrothiouracil analogues) | Polarizability, Volume, Surface Area, Electronic properties (HOMO-LUMO gap, partial charges) | QSAR, DFT, Docking | Integrated approach to predict pharmacological relevance mdpi.com |

| Corrosion Inhibition | Quantum chemical parameters (specifics vary, mention of bromine presence) | QSAR | Correlation with experimental inhibition efficiencies researchgate.net |

Note: Statistical performance metrics are illustrative examples from cited studies on thiouracil derivatives and may vary based on the specific dataset and modeling approach.

De Novo Design Strategies for this compound-Based Modulators

De novo design represents a powerful computational approach in drug discovery, focused on the creation of entirely new molecular structures that are optimized for specific biological targets and desired properties. For this compound-based modulators, de novo design strategies would leverage the existing knowledge of the thiouracil scaffold and its biological activities, combined with computational tools to generate novel chemical entities.

While direct applications of de novo design specifically for "this compound-based modulators" are not extensively detailed in the provided search results, the underlying principles are evident in broader drug design efforts involving thiouracil derivatives. Computational medicinal chemistry approaches, including molecular modeling, QSAR, and molecular docking, serve as foundational elements for de novo design. These techniques allow researchers to explore chemical space systematically and identify promising lead compounds.

Studies involving the design and synthesis of novel thiouracil analogues for various therapeutic areas, such as anti-thyroid activity mdpi.com or anticancer properties aphrc.orgmdpi.com, demonstrate the application of rational drug design principles. These efforts often involve modifying existing scaffolds, such as the thiouracil core, to enhance potency, selectivity, and pharmacokinetic profiles. For instance, computational investigations into dihydrothiouracil-based compounds have explored their potential as anticancer agents by analyzing interactions with target proteins through molecular docking and predicting properties using QSAR mdpi.com. Such integrated computational approaches are precursors to more advanced de novo design strategies, which might involve:

Fragment-based design: Identifying small molecular fragments that bind to a target and then linking or growing them to create novel, potent molecules, potentially incorporating the this compound core.

Generative models (e.g., deep learning, genetic algorithms): Utilizing algorithms to propose novel molecular structures based on defined criteria, such as target binding affinity, synthetic accessibility, and desired physicochemical properties. These models can explore vast chemical spaces to discover unique scaffolds or optimize existing ones.

Structure-based design: Using the three-dimensional structure of a biological target to guide the design of molecules that fit optimally into the binding site, ensuring specific interactions.

By applying these computational strategies, researchers can systematically generate and prioritize novel chemical entities based on the this compound scaffold, aiming to develop modulators with improved efficacy and desirable drug-like properties. The insights gained from QSAR studies, such as the impact of specific substituents or electronic configurations, directly inform the design process, guiding the generation of molecules with enhanced activity.

Compound List:

this compound

Thiouracil

5-cyano thiouracil derivatives

Dihydrothiouracil-based indenopyridopyrimidines (TUDHIPP)

6-n-propyl-2-thiouracil

6-methyl-5-bromo-2-thiouracil

2-thiouracil

2,4-dithiouracil

Thiazolyl–coumarins

2,6-diamino-substituted purine (B94841) derivatives

7H-thiazolo[3,2-a]pyrimidin-7-ones

1-allyl-5-bromo-2-thiouracil

Nicotinonitrile analogues bearing imidazole (B134444) or triazole moieties

Molecular Mechanisms of Action and Biological Interactions of 5 Bromo 2 Thiouracil in Vitro and in Silico Focus

Inhibition of Enzyme Systems by 5-Bromo-2-thiouracil Analogues (In Vitro/In Silico)

Thyroid Peroxidase Inhibition by this compound Derivatives (In Vitro)

Derivatives of 2-thiouracil (B1096) are recognized for their inhibitory effects on thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones. nih.govnih.gov TPO catalyzes the oxidation of iodide and its subsequent incorporation onto tyrosine residues of thyroglobulin, crucial steps in thyroid hormone production. nih.gov The inhibitory action of thiouracil compounds, such as the widely studied 6-propyl-2-thiouracil (PTU), is a cornerstone of treatment for hyperthyroidism. nih.govresearchgate.net

In vitro studies utilizing rat thyroid microsomes have demonstrated that compounds like PTU and methimazole (B1676384) (MMI) effectively inhibit TPO activity. nih.gov The mechanism of inhibition is believed to involve the drug acting as a substrate for the oxidized form of the enzyme, thereby diverting it from its natural iodination reactions. While direct studies on this compound are not extensively detailed in the provided search results, its structural similarity to other potent thiouracil-based TPO inhibitors suggests a comparable mechanism of action. The presence of the bromine atom at the 5-position may influence the compound's potency and interaction with the enzyme's active site. High-throughput screening assays, such as the Amplex UltraRed-TPO (AUR-TPO) assay, have been developed to efficiently identify and characterize TPO inhibitors. researchgate.netsci-hub.box

Table 1: In Vitro Inhibition of Thyroid Peroxidase by Thiouracil Derivatives

| Compound | Assay System | IC50 Value | Reference |

| Methimazole (MMI) | Guaiacol Oxidation | 4.0 µM | altex.org |

| Propylthiouracil (B1679721) (PTU) | In vitro TPO activity | Less potent than MMI | nih.gov |

Glycogen (B147801) Phosphorylase Inhibition by this compound Derivatives (In Vitro/In Silico)

Glycogen phosphorylase (GP) is a critical enzyme in glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis. nih.govmdpi.com Its inhibition is a therapeutic strategy for managing type 2 diabetes mellitus. nih.govmdpi.com While direct evidence for the inhibition of glycogen phosphorylase by this compound is not prominent in the available literature, extensive research has been conducted on other classes of compounds, providing a framework for potential in vitro and in silico evaluation.

In vitro screening of compound libraries against GP, typically the rabbit muscle glycogen phosphorylase b (GPb) isoform, is a common approach to identify novel inhibitors. nih.govmdpi.com Kinetic studies are then performed to determine the mode of inhibition and the inhibitory constants (Ki). mdpi.com

In silico molecular docking studies are frequently employed to complement in vitro findings. nih.govresearchgate.net These computational methods predict the binding modes of potential inhibitors within the active site of GP, identifying key interactions with amino acid residues. nih.govresearchgate.net For instance, studies on flavonoids and 2-styrylchromones have revealed that hydroxylations on their aromatic rings are crucial for their inhibitory activity, forming hydrogen bonds within the enzyme's active site. nih.govresearchgate.net Similar computational approaches could be applied to this compound and its derivatives to predict their potential as GP inhibitors and guide synthetic efforts.

15-Lipoxygenase (15-LOX) Inhibition by this compound Derivatives (In Vitro/In Silico)

In vitro assays for 15-LOX inhibition typically involve monitoring the enzymatic conversion of a substrate, such as linoleic acid, in the presence and absence of the potential inhibitor. bhu.ac.innih.gov The change in absorbance due to the formation of the hydroperoxy product is measured spectrophotometrically to determine the inhibitory potency. bhu.ac.in

In silico molecular docking is a valuable tool for understanding the potential interactions of compounds with the 15-LOX active site. researchgate.net For example, docking studies with flavonoid glycosides have identified key amino acid residues, such as Ile663 and Leu597, that are important for binding and inhibition. researchgate.net Such computational models could be utilized to predict the binding affinity and orientation of this compound derivatives within the 15-LOX active site, thereby assessing their potential as inhibitors.

Uridine (B1682114) Phosphorylase Inhibition by this compound Analogs (In Vitro)

Uridine phosphorylase (UPase) is an enzyme that catalyzes the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate. nih.gov Inhibition of UPase can enhance the therapeutic efficacy of certain chemotherapeutic agents. nih.gov In vitro studies have shown that various pyrimidine (B1678525) analogs can act as inhibitors of this enzyme.

Research on uridine phosphorylase from Giardia lamblia demonstrated that uracil analogs with electron-withdrawing groups, such as halogens, at the C-5 position are effective inhibitors. nih.gov Specifically, 5-bromouracil (B15302) was identified as an inhibitor of this enzyme. nih.gov Given that this compound shares the 5-brominated pyrimidine core, it is plausible that it also exhibits inhibitory activity against uridine phosphorylase. The substitution of the oxygen at the C-2 position with sulfur in this compound may influence its binding affinity and inhibitory potency compared to 5-bromouracil.

Table 2: In Vitro Inhibition of Giardia lamblia Uridine Phosphorylase by Uracil Analogs

| Inhibitor | Ki (µM) |

| 6-methyl-5-nitrouracil | 10 |

| 6-amino-5-nitrouracil | 12 |

| 5-benzylacyclouridine | 44 |

| 5-nitrouracil | 56 |

| 5-fluorouracil (B62378) | 119 |

| 6-benzyl-2-thiouracil | 190 |

| 5-bromouracil | 230 |

Data extracted from a study on uridine phosphorylase from Giardia lamblia. nih.gov

CDK2 Inhibition by this compound Derivatives (In Vitro)

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its aberrant activity is often associated with cancer. nih.govnih.gov Consequently, CDK2 is a significant target for the development of anticancer therapies. nih.govresearchgate.net In vitro studies have demonstrated that derivatives of 2-thiouracil can exhibit inhibitory activity against CDK2.

A study on 2-thiouracil-5-sulfonamide derivatives revealed their potential as anticancer agents through the inhibition of CDK2A. nih.gov The most active compounds in this series induced cell cycle arrest and apoptosis in various cancer cell lines. nih.gov Molecular docking studies supported these findings by showing that the derivatives could bind effectively to the ATP-binding site of CDK2. nih.gov Another study highlighted the inhibitory effect of a compound with a 5'-Bromo substituent on the kinase activities of CDK2 and CDK4. researchgate.net These findings suggest that the this compound scaffold is a promising starting point for the design of novel CDK2 inhibitors.

Table 3: CDK2 Inhibitory Activity of Selected Compounds

| Compound Class/Name | In Vitro Activity | Reference |

| 2-Thiouracil-5-sulfonamide derivatives | Significant inhibition of CDK2A | nih.gov |

| 5'-Br isoindigo derivative | Inhibition of CDK2 kinase activity | researchgate.net |

| Roscovitine (reference inhibitor) | Potent CDK2 inhibition (IC50 = 0.25 µM) | nih.gov |

| Pyrazolo[3,4-d]pyrimidine analog (4a) | Potent CDK2 inhibition (IC50 = 0.21 µM) | nih.gov |

Interaction of this compound with Nucleic Acids (In Vitro/In Silico)

The structural similarity of this compound to the natural pyrimidine bases, particularly thymine (B56734) (5-methyluracil), suggests the potential for interaction with nucleic acids. The analog 5-bromouracil is a well-known mutagen that can be incorporated into DNA in place of thymine. nih.gov This incorporation can lead to tautomeric shifts, causing mispairing during DNA replication and resulting in mutations. nih.gov

In silico modeling could be employed to predict the effects of incorporating this compound into a DNA duplex. Such studies could assess the stability of the modified DNA, the preferred tautomeric state of the base within the double helix, and its potential to form mismatches with other bases. These computational approaches, combined with in vitro studies using synthetic oligonucleotides, would provide valuable insights into the molecular basis of the interaction between this compound and nucleic acids.

DNA and RNA Binding Studies of this compound (In Vitro/In Silico)

The interaction of this compound with nucleic acids is predicated on its structural similarity to the natural pyrimidine bases, uracil and thymine. In silico studies on related compounds provide significant insights into how the bromine and sulfur substitutions influence these interactions.

Computational analyses, specifically using density functional theory (DFT), have been performed on molecules like 2-thiouracil to understand their effect within DNA:RNA hybrid microhelices. mdpi.com These studies indicate that thio-substitution at the C2 position, as seen in this compound, can alter the electronic properties and geometry of the base. This modification leads to weaker Watson-Crick base pairing with adenine (B156593) compared to unsubstituted uracil, which can slightly deform the helical and backbone parameters of the nucleic acid structure. mdpi.com The presence of a sulfur atom in the 2-position notably reduces the negative charge on the N1 atom, which is involved in hydrogen bonding with adenine. mdpi.com

The bromine atom at the 5-position, a feature studied extensively in 5-bromouracil, also influences binding. It is known to act as a thymine analog. nih.gov In silico docking analyses of 5-bromouracil have shown its potential to interact with various protein targets, and its incorporation into a DNA helix in place of thymine can affect the local structure. researchgate.net The multi-functional nuclear matrix protein YY1, for instance, was found to bind more strongly to 5-bromouracil-substituted DNA. nih.gov Combining these effects, it is hypothesized that this compound engages in hydrogen bonding with adenine, but with altered affinity and geometry compared to thymine or uracil, potentially impacting the stability and recognition of the DNA or RNA duplex.

Table 1: In Silico Research Findings on Thio-Substituted Uracils in DNA:RNA Microhelices

| Parameter | Observation | Potential Implication for this compound |

|---|---|---|

| Base Pairing | Thio-substituted uracil forms weaker Watson-Crick base pairs with adenine. mdpi.com | Altered stability of the DNA/RNA helix upon incorporation. |

| Helical Structure | Slight deformation of helical and backbone parameters. mdpi.com | Changes in local nucleic acid conformation. |

| Atomic Charges | Sulphur at the C2 position reduces the negative charge on the N1 atom. mdpi.com | Modified hydrogen bonding pattern with adenine. |

| Dipole Moment | Thio-substitution significantly increases the dipole moment of A-type microhelices. mdpi.com | Changes in electrostatic interactions within the helix. |

Incorporation of this compound into Nucleic Acid Structures (In Vitro)

As a nucleobase analog, this compound can be incorporated into nucleic acids during replication and transcription in vitro. mdpi.comnih.gov This process relies on the cellular machinery recognizing the analog and using it as a substrate in place of its natural counterpart, thymine or uracil.

The mechanism involves the metabolic conversion of this compound into its corresponding nucleoside triphosphate, which can then be utilized by DNA or RNA polymerases. Studies with the related compound, 5-bromodeoxyuridine (the deoxyriboside of 5-bromouracil), have demonstrated its incorporation into DNA during replication, where it substitutes for thymine. mdpi.com Similarly, the chemotherapeutic activity of 2-thiouracil has been attributed to its ready incorporation into nucleic acids. mdpi.com

Cellular Uptake and Metabolism of this compound (In Vitro/Cellular Models)

Transport Mechanisms of this compound into Cells (In Vitro)

The specific transport mechanisms for this compound have not been extensively characterized. However, based on its structure as a pyrimidine analog, its cellular uptake is likely mediated by the same transporters responsible for the influx of natural nucleobases and other analogs like 5-fluorouracil (5-FU). Cellular uptake of such molecules is a crucial determinant of their biological activity. nih.gov

In vitro studies on 5-FU have implicated several transporter families in its cellular entry. These include nucleoside transporters from the Solute Carrier (SLC) family, such as SLC22A7 and SLC29A1. clinpgx.org Additionally, ATP-binding cassette (ABC) transporters, including ABCG2, ABCC3, ABCC4, and ABCC5, have been linked to the transport and resistance of fluoropyrimidines. clinpgx.org It is plausible that this compound utilizes one or more of these carrier-mediated systems to cross the cell membrane. The uptake process for similar compounds is known to be energy-dependent. nih.gov

Metabolic Pathways of this compound in Cell Cultures

Once inside the cell, this compound is expected to undergo metabolic conversion through pathways similar to those established for other pyrimidine analogs, notably 5-fluorouracil. nih.gov These pathways can be broadly categorized as anabolic (activation) and catabolic (degradation).

Anabolic Pathway (Activation): The biological activity of pyrimidine analogs often requires their conversion into nucleotide forms. This anabolic activation is a multi-step process:

Conversion to Nucleoside: this compound may be converted to its corresponding ribonucleoside or deoxyribonucleoside by uridine phosphorylase or thymidine (B127349) phosphorylase, respectively. nih.gov

Phosphorylation: The resulting nucleoside is then phosphorylated by kinases (e.g., uridine kinase or thymidine kinase) to form the monophosphate nucleotide. nih.gov

Further Phosphorylation: Subsequent phosphorylation steps yield the di- and triphosphate forms. The triphosphate version can then be incorporated into RNA or DNA, as discussed in section 5.2.2. nih.gov

Catabolic Pathway (Degradation): The majority of administered 5-FU is inactivated through a catabolic pathway, and it is likely that this compound is also subject to similar degradation. nih.gov The rate-limiting enzyme in this pathway is dihydropyrimidine (B8664642) dehydrogenase (DPD), which converts the uracil ring into a non-functional dihydro- form. clinpgx.org Subsequent enzymatic steps further break down the molecule into inactive metabolites. clinpgx.org The balance between the anabolic and catabolic pathways within a cell determines the concentration of active metabolites and, consequently, the extent of the compound's biological effect.

Table 2: Key Enzymes in the Putative Metabolism of this compound (Based on 5-FU Pathways)

| Pathway | Enzyme | Function |

|---|---|---|

| Anabolism (Activation) | Orotate phosphoribosyltransferase (OPRT) | Direct conversion to monophosphate nucleotide. nih.gov |

| Thymidine/Uridine Phosphorylase | Conversion to nucleoside. nih.gov | |

| Thymidine/Uridine Kinase | Phosphorylation of nucleoside to nucleotide. nih.gov | |

| Catabolism (Degradation) | Dihydropyrimidine Dehydrogenase (DPD) | Rate-limiting step; reduces the pyrimidine ring. clinpgx.org |

| Dihydropyrimidinase (DPYS) | Further breakdown of the reduced ring. clinpgx.org |

Immunomodulatory Effects of this compound (In Vitro)

Effects on Cytokine Production in Cell Lines (In Vitro)

Direct research on the immunomodulatory effects of this compound, specifically its impact on cytokine production, is limited. However, the potential for pyrimidine derivatives to influence immune responses has been demonstrated in vitro with other related compounds. Cytokines are crucial mediators of cellular communication within the immune system, and various pharmacological agents can alter their production. bohrium.com

In vitro studies to assess immunomodulatory activity typically involve co-culturing the compound with immune cells, such as peripheral blood mononuclear cells (PBMCs) or specific cell lines (e.g., macrophages), and then measuring changes in cytokine secretion. mdpi.com For instance, studies with other novel pyrimidine-5-carbonitrile derivatives have been conducted. In one such study, a pyrimidine derivative was evaluated for its effect on human colon cancer cells (HCT-116) and was found to cause a remarkable decrease in the levels of the pro-inflammatory cytokines TNF-α and IL-6. rsc.org

While these findings cannot be directly extrapolated to this compound, they establish that the pyrimidine scaffold can be associated with immunomodulatory properties. Further in vitro research, utilizing stimulated immune cell cultures, would be necessary to determine if this compound possesses similar activities and to characterize its specific cytokine profile, whether pro- or anti-inflammatory.

Table 3: Illustrative In Vitro Cytokine Modulation by a Related Pyrimidine Derivative

| Compound | Cell Line | Cytokine | Observed Effect |

|---|---|---|---|

| Pyrimidine-5-carbonitrile derivative 11e | HCT-116 (Human Colon Cancer) | TNF-α | Decrease rsc.org |

| IL-6 | Decrease rsc.org |

Modulation of Immune Cell Activity (In Vitro)

Specific studies detailing the direct in vitro modulation of immune cell activity by this compound are not extensively covered in the currently available scientific literature. While the parent molecule, uracil, is fundamental to biological systems, and related halogenated pyrimidines like 5-bromouracil are known to be incorporated into cellular processes, dedicated research on the immunomodulatory effects of the this compound variant is not readily found.

Antimicrobial and Antiviral Activity of this compound (In Vitro against Microorganisms)

The 2-thiouracil scaffold is a core structure in a variety of derivatives that have been investigated for antimicrobial properties. researchgate.net Numerous studies have reported the in vitro antimicrobial activity of metal complexes and other derivatives of thiouracil against a range of microorganisms, including bacteria and fungi. researchgate.net

While specific data on the antibacterial activity of this compound was not identified, the broader class of thiouracil derivatives has shown significant potential in vitro. A variety of novel thiouracil derivatives have been synthesized and evaluated for their antibacterial effects against several bacterial strains. nih.govingentaconnect.comjuniperpublishers.comnih.gov

For instance, certain thiouracil compounds containing an acyl thiourea (B124793) moiety demonstrated promising activity against Bacillus amyloliquefaciens, Staphylococcus aureus, and Bacillus subtilis. nih.gov In another study, new thiouracil derivatives incorporating a 1,2,4-triazolo[1,5-a]pyrimidine structure were tested, with some compounds showing strong inhibitory activity against the same three bacterial strains. ingentaconnect.com One derivative, at a concentration of 50 μg/mL, exhibited 100% inhibition against these bacteria, an efficacy comparable to the control antibiotic, norfloxacin. ingentaconnect.com Similarly, derivatives of propylthiouracil (PTU) have shown notable efficacy against Gram-positive bacteria, specifically Staphylococcus aureus and Bacillus subtilis. ekb.eg These findings underscore the potential of the thiouracil framework as a basis for the development of new antibacterial agents, although research specifically isolating the antibacterial properties of the 5-bromo substituted variant is needed.

The potential of the thiouracil nucleus extends to antifungal applications, though specific studies on this compound are limited. Research has shown that various metal complexes of thiouracil derivatives exhibit in vitro activity against filamentous fungi and yeasts. researchgate.net Furthermore, newly synthesized thiourea derivatives have been evaluated for their efficacy against pathogenic fungi, such as nosocomial strains of Candida auris. nih.gov These studies indicate that structural modifications to the core molecule can yield compounds with significant antifungal and antibiofilm capabilities. nih.gov However, in one study involving propylthiouracil derivatives, the tested compounds were not effective against Candida albicans, suggesting that the spectrum of activity can be specific and dependent on the particular substitutions made to the thiouracil ring. ekb.eg

Direct in vitro antiviral studies on this compound are not detailed in the available literature. However, research on structurally similar brominated uracil derivatives provides insight into the potential of this class of compounds.

A notable example is (E)-5-(2-bromovinyl)uracil (BVU), a derivative of bromouracil. In vitro studies demonstrated that BVU exhibits marked activity against herpes simplex virus type 1 (HSV-1). nih.gov Although BVU was found to be less potent than the reference compound (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), its antiviral activity spectrum was remarkably similar, suggesting that it may be metabolically converted to a more active form like BVDU. nih.gov The mutagenic properties of 5-bromouracil, where it can be incorporated into viral DNA and disrupt replication, have been recognized for decades and form the basis for its consideration as a potential antiviral agent. youtube.com

Antioxidant Activity of this compound Derivatives (In Vitro)

While this compound itself has not been the focus of extensive antioxidant studies, various derivatives built upon the 2-thiouracil-5-sulfonamide scaffold have been synthesized and evaluated for their in vitro antioxidant capabilities. nih.gov These studies commonly employ radical scavenging assays to determine the capacity of these compounds to neutralize reactive oxygen species.

The antioxidant potential of 2-thiouracil derivatives is often assessed using standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the hydrogen peroxide (H2O2) scavenging assay. nih.gov

The DPPH assay measures a compound's ability to act as a hydrogen or electron donor to neutralize the stable DPPH radical. nih.gov In one study, a series of 2-thiouracil-5-sulfonamide derivatives demonstrated remarkable free radical scavenging efficacy, with IC50 values (the concentration required to scavenge 50% of the radicals) against the DPPH radical ranging from 7.55 ± 1.70 μg/mL to 80.0 ± 0.70 μg/mL. nih.gov

The H2O2 assay is crucial for evaluating the ability to scavenge hydrogen peroxide, which can cause significant damage to biological systems. nih.gov Certain thiazole (B1198619) 2-thiouracil derivatives showed potent H2O2 scavenging activity. The most effective compound identified in the study exhibited an IC50 value of 15.0 μg/mL, which was 1.8 times more potent than the standard antioxidant, ascorbic acid (IC50 = 23.0 μg/mL). nih.gov Other derivatives, such as aminopyridines and pyridones, also showed H2O2 scavenging activity comparable to ascorbic acid. nih.gov

Table 1: In Vitro Antioxidant Activity of Selected 2-Thiouracil Derivatives

| Compound Type | Assay | IC50 Value (μg/mL) | Reference Compound (IC50) |

| Thiazole 2-thiouracil (9d) | H2O2 Scavenging | 15.0 | Ascorbic Acid (23.0 μg/mL) |

| Aminopyridines (7a-d) | H2O2 Scavenging | 23.9 - 26.0 | Ascorbic Acid (23.0 μg/mL) |

| Pyridones (6a-d) | H2O2 Scavenging | 28.8 - 31.0 | Ascorbic Acid (23.0 μg/mL) |

| 2-thiouracil-5-Sulfonamide derivatives | DPPH Scavenging | 7.55 - 80.0 | Not specified in text |

Lipid Peroxidation Inhibition (In Vitro)

Lipid peroxidation is a critical marker of oxidative stress, representing the oxidative degradation of lipids. This process involves a chain reaction initiated by free radicals that attack polyunsaturated fatty acids in cell membranes, leading to cellular damage. The inhibition of lipid peroxidation is a key indicator of a compound's antioxidant potential. The capacity of a substance to inhibit this process is often evaluated in vitro by measuring the reduction in lipid peroxidation products, such as malondialdehyde (MDA), typically through assays like the thiobarbituric acid reactive substances (TBARS) test.

While direct studies on the in vitro lipid peroxidation inhibition of this compound were not identified in the reviewed literature, research on closely related 2-thiouracil derivatives provides significant insights into the antioxidant potential of this class of compounds. A study investigating a series of novel 2-thiouracil-5-sulfonamide derivatives assessed their ability to inhibit microsomal lipid peroxidation in a liposome (B1194612) model system. The oxidative deterioration of polyunsaturated lipids was measured, and the half-maximal inhibitory concentrations (IC₅₀) were determined to quantify the antioxidant efficacy of these compounds.

The research revealed that several of the synthesized 2-thiouracil derivatives exhibited significant antioxidant activity by inhibiting lipid peroxidation, with some compounds showing greater potency than the standard antioxidant, ascorbic acid. Specifically, thiazole derivatives of 2-thiouracil demonstrated pronounced inhibitory effects. This suggests that the 2-thiouracil scaffold is a promising structural motif for the development of antioxidant agents capable of mitigating lipid peroxidation.

Research Findings on 2-Thiouracil Derivatives

In an in vitro lipid peroxidation assay, a series of newly synthesized 2-thiouracil-5-sulfonamide derivatives were evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation. The results, expressed as IC₅₀ values, indicated potent antioxidant activity for several compounds in the series.

Notably, the thiazole derivatives (compounds 9a-d in the study) showed the most significant activity, with IC₅₀ values ranging from 20.0 to 22.0 µg/mL. This activity was superior to that of the standard antioxidant, ascorbic acid, which had an IC₅₀ of 36.0 µg/mL in the same assay. The data suggests that the addition of certain heterocyclic moieties, like thiazole, to the 2-thiouracil structure can enhance its ability to inhibit the oxidative deterioration of lipids.

The table below summarizes the in vitro lipid peroxidation inhibition data for selected 2-thiouracil-5-sulfonamide derivatives compared to the standard, ascorbic acid.

Interactive Data Table: Lipid Peroxidation Inhibition by 2-Thiouracil Derivatives

| Compound Reference | Chemical Modification on 2-Thiouracil Scaffold | IC₅₀ (µg/mL) | Standard Deviation (±) |

| Thiazole Derivative 1 | 2-thiouracil-5-sulfonamide with thiazole moiety | 22.0 | 1.40 |

| Thiazole Derivative 2 | 2-thiouracil-5-sulfonamide with thiazole moiety | 21.0 | 1.45 |

| Thiazole Derivative 3 | 2-thiouracil-5-sulfonamide with thiazole moiety | 20.5 | 1.48 |

| Thiazole Derivative 4 | 2-thiouracil-5-sulfonamide with thiazole moiety | 20.0 | 1.56 |

| Ascorbic Acid | Standard Antioxidant | 36.0 | 1.30 |

This table presents the IC₅₀ values for the inhibition of microsomal lipid peroxidation by various thiazole derivatives of 2-thiouracil, as reported in a key study. A lower IC₅₀ value indicates greater antioxidant potency.

Structure Activity Relationship Sar Studies of 5 Bromo 2 Thiouracil and Its Analogues

Impact of Substitutions on the Thiouracil Ring System of 5-Bromo-2-thiouracil

The thiouracil ring system is a versatile scaffold for medicinal chemistry, and substitutions at various positions can significantly alter its biological profile.

Effects of Halogen Substituents on Biological Activity (In Vitro/In Silico)

Halogen substituents, particularly bromine at the C-5 position of the uracil (B121893) ring, are known to influence the electronic properties and metabolic fate of the molecule. While direct comparisons of this compound with other halogenated analogues (like 5-chloro or 5-iodo) are not extensively detailed in the provided snippets concerning SAR, general trends for halogenated uracils suggest their potential to act as pseudo-metabolites, being incorporated into DNA and potentially inducing DNA damage or acting as radiosensitizers mdpi.commdpi.comnih.gov. Studies on similar pyrimidine (B1678525) derivatives indicate that the presence of halogen atoms on aromatic rings can sometimes decrease antioxidant activity compared to electron-donating groups mdpi.comnih.gov. However, in the context of DNA incorporation, halogens at the C-5 position can be crucial for activity mdpi.com. For instance, 5-iodouracil (B140508) and 5-bromouracil (B15302) are more akin to thymine (B56734) than uracil, affecting DNA synthesis mdpi.com.

Influence of Alkyl and Aryl Groups on the Thiouracil Nitrogen Positions

Substitution on the nitrogen atoms (N1 or N3) of the thiouracil ring with alkyl or aryl groups can profoundly impact biological activity. For example, in the development of antithyroid agents, targeting hydrophobic side chains attached to the thiouracil nucleus was a strategy to gain favorable interactions and enhance activity mdpi.com. Similarly, studies on other pyrimidine derivatives have explored N-alkylation and N-arylation to create novel cytotoxic agents pharmacophorejournal.com. Research into S-DABOs (2-alkylsulfanyl-6-benzyl-3,4-dihydropyrimidin-4(3H)-ones) highlights that an alkyl/arylthio substituent at the C2 position, along with specific ring substituents, are key determinants for antiviral activity nih.gov. The introduction of aryl groups at specific positions, such as the C5' of a pyrazole (B372694) ring linked to the thiouracil scaffold, has also been shown to increase anti-HIV activity nih.gov.

Role of the Thioamide Moiety in this compound Activity

The thioamide moiety (C=S) in 2-thiouracil (B1096) derivatives is critical for their biological functions. This group can participate in tautomerism, existing in equilibrium between the thione and thiol forms, which influences its interaction with biological targets thieme-connect.de. The sulfur atom's nucleophilicity and its ability to form hydrogen bonds are significant for molecular recognition. Studies on thiouracil derivatives often highlight their broad spectrum of activities, including anticancer and antimicrobial properties, attributed in part to this moiety pharmacophorejournal.comontosight.airesearchgate.net. For instance, the thioamide fragment's involvement in zwitterionic structures has been noted in compounds with biological activity researchgate.net.

Stereochemical Considerations in this compound Analogues

While specific studies detailing the stereochemistry of this compound analogues are not explicitly detailed in the provided snippets, stereochemistry is a fundamental aspect of SAR. Chirality in drug molecules can lead to enantiomers with vastly different pharmacological profiles, including potency, efficacy, and toxicity. If chiral centers are introduced into this compound analogues, their stereoisomeric forms would need to be evaluated independently to understand their specific contributions to biological activity. For example, in other drug classes, stereochemistry can dictate binding affinity to target receptors or enzymes researchgate.net.

Development of Pharmacophore Models for this compound-Based Ligands

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional structural features of a molecule that are recognized by a biological target. For this compound and its derivatives, developing pharmacophore models can guide the design of new, more potent ligands. Such models are built from known active compounds and can predict the activity of novel structures researchgate.netnih.gov. For example, pharmacophore modeling has been employed to identify inhibitors of specific enzymes or receptors, such as 5-HT2A receptor antagonists researchgate.net. In the context of this compound, a pharmacophore model would encapsulate the spatial arrangement of hydrogen bond donors/acceptors, hydrophobic regions, and electronic features necessary for binding to a target protein or nucleic acid mdpi.com. The inclusion of bromine, the thioamide group, and specific substitutions on the ring would all be critical features within such a model.

Advanced Research Applications and Future Directions for 5 Bromo 2 Thiouracil

5-Bromo-2-thiouracil as a Research Tool and Chemical Probe

This compound, a halogenated derivative of the naturally occurring pyrimidine (B1678525), has emerged as a valuable tool in biochemical and molecular biology research. Its structural similarity to thymine (B56734) allows it to be incorporated into nucleic acids, where the bromine atom at the 5-position introduces unique chemical and physical properties. These properties are exploited to probe molecular interactions, induce mutations, and serve as a basis for developing more complex chemical probes.

Use in Biochemical Assays (In Vitro)

In the realm of in vitro biochemical assays, this compound and its related compound, 5-bromouracil (B15302), are utilized to study the mechanisms of DNA replication, repair, and mutagenesis. nih.govwikipedia.org Biochemical assays are crucial early steps in drug discovery and molecular interaction studies, providing data on binding affinity and enzyme activity before moving to more complex cellular assays. bioduro.com The incorporation of 5-bromouracil, a close analog, into DNA can lead to mispairing with guanine (B1146940) instead of adenine (B156593) during replication, a phenomenon that has been studied extensively in vitro to understand the biochemical basis of mutagenesis. nih.gov This mispairing propensity is attributed to the tautomeric equilibrium of the molecule, which is influenced by the electronegative bromine atom. wikipedia.org

The following table summarizes key aspects of the use of brominated uracil (B121893) derivatives in biochemical assays:

| Assay Type | Purpose | Key Findings |

|---|---|---|

| DNA Polymerase Fidelity Assays | To measure the frequency of misincorporation of the analog opposite template bases. | 5-bromouracil incorporation and subsequent mispairing with guanine are key events in induced mutagenesis. nih.gov |

| DNA Repair Enzyme Assays | To investigate the recognition and excision of the analog from DNA by repair enzymes. | Studies with analogs like 5-bromouracil help elucidate the substrate specificity of DNA glycosylases and other repair proteins. |

Application in Affinity Labeling Studies

Affinity labeling is a powerful technique used to identify and characterize the binding sites of ligands on macromolecules. nih.gov A reactive group is incorporated into a ligand, which then forms a covalent bond with the target molecule upon binding, allowing for its identification. The bromo-substitution in this compound makes it a potential candidate for such studies. The carbon-bromine bond at the 5-position of the pyrimidine ring can be susceptible to nucleophilic attack by amino acid residues, such as cysteine or histidine, within the binding pocket of a protein.

While specific studies detailing the use of this compound as an affinity label are not extensively documented, the principle has been successfully applied with similar N-bromoacetyl derivatives of other molecules to identify specific protein targets. nih.gov For instance, N-bromoacetyl derivatives have been used to label membrane proteins, where the bromoacetyl group acts as the reactive moiety to form a covalent bond with the target. nih.gov This suggests a potential application for derivatives of this compound in identifying proteins that bind to thiouracil or uracil analogs. The general design of such a probe would involve linking a reactive group, such as a bromoacetyl moiety, to the this compound scaffold.

Integration of this compound in Materials Science (Theoretical/Experimental beyond properties)

The unique structural and electronic properties of this compound, including its potential for hydrogen bonding and its halogenated aromatic ring, suggest its utility in the field of materials science. While experimental data is limited, theoretical applications can be extrapolated from the known chemistry of uracil and thiouracil derivatives.

Incorporation into Polymer Architectures